Brønsted Acidity Ranking of Dual H-bond Donor Cores: Squaramides vs. Croconamides, Deltamides, and Ureas
Derivatives of squaric acid (squaramides) exhibit a precisely defined intermediate Brønsted acidity within the dual hydrogen-bond donor family. In a direct comparative study of identically substituted cores, the acidity trend was determined to be croconamides > squaramides > deltamides > ureas [1]. Croconamides are estimated to be 10–15 pKa units more acidic than the corresponding ureas, with squaramides occupying the intermediate region [1]. This differentiation is critical: squaramides maintain sufficient protonation at neutral pH for strong, charge-neutral hydrogen bonding, whereas more acidic croconamides risk partial deprotonation, altering their binding modality and selectivity profile [1].
| Evidence Dimension | Brønsted Acidity Trend (pKa estimation) |
|---|---|
| Target Compound Data | Squaramides: Intermediate acidity, more acidic than ureas/deltamides, less than croconamides. |
| Comparator Or Baseline | Croconamides, Deltamides, Ureas. Croconamides are 10–15 pKa units more acidic than ureas. |
| Quantified Difference | Croconamides > Squaramides > Deltamides > Ureas (ΔpKa ~10–15 between extremes). |
| Conditions | Identical substituents on dual H-bond donor cores; computational and experimental pKa assessment in organic/aqueous media [1]. |
Why This Matters
For anion receptor design, the specific intermediate acidity of squaramides (versus the overly acidic croconamides) prevents unwanted deprotonation at neutral pH, preserving the intended dual H-bonding recognition mechanism and ensuring predictable binding selectivity.
- [1] Zwicker, V. E., Yuen, K. K. Y., & Jolliffe, K. A. (2018). Deltamides and Croconamides: Expanding the Range of Dual H-bond Donors for Selective Anion Recognition. Chemistry - A European Journal, 24(5), 1140-1150. View Source
